molecular formula C11H14N2S B12982549 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine

Cat. No.: B12982549
M. Wt: 206.31 g/mol
InChI Key: WEYXHDMURCZTAX-UHFFFAOYSA-N
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Description

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine typically involves the reaction of 2-methylbenzo[d]thiazole with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of 2-methylbenzo[d]thiazol-6-ol, which is dissolved in dimethylformamide (DMF) and reacted with benzyl bromide derivatives in the presence of potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine primarily involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-Chlorobenzo[d]thiazole: Another benzothiazole derivative with different substituents.

    1-(1,3-Thiazol-2-yl)propan-1-amine: A structurally similar compound with a thiazole ring.

Uniqueness

3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is unique due to its specific substitution pattern and its potential as a selective MAO inhibitor. This selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative disorders .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-(2-methyl-1,3-benzothiazol-6-yl)propan-1-amine

InChI

InChI=1S/C11H14N2S/c1-8-13-10-5-4-9(3-2-6-12)7-11(10)14-8/h4-5,7H,2-3,6,12H2,1H3

InChI Key

WEYXHDMURCZTAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CCCN

Origin of Product

United States

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